Dioctadecyl ether
Description
Overview of Ether Lipids in Chemical Science
Ether lipids represent a distinct class of lipids where the glycerol (B35011) backbone is linked to a hydrocarbon chain via an ether bond, as opposed to the more common ester bond found in triglycerides and conventional glycerophospholipids. wikipedia.orgnih.govnih.gov This structural difference, specifically the absence of a carbonyl oxygen at the sn-1 position, allows for stronger intermolecular hydrogen bonding and influences the physical properties and dynamics of cell membranes. nih.gov
Ether lipids are integral components of cell membranes in many organisms, including bacteria, archaea, and mammals. wikipedia.orgalfa-chemistry.com In mammals, they constitute about 20% of the total phospholipid mass, with particularly high concentrations in the brain, heart, spleen, and white blood cells. nih.govalfa-chemistry.com They are categorized into two main types: plasmenylphospholipids (also known as plasmalogens), which have a vinyl ether linkage, and plasmanylphospholipids, which have an alkyl ether linkage. wikipedia.orgalfa-chemistry.com
Functionally, ether lipids play crucial roles in cell signaling, membrane fusion, and protection against oxidative stress. wikipedia.orgnih.govnih.gov Some ether lipids, like the platelet-activating factor, act as potent signaling molecules in the immune system. wikipedia.org Others are believed to function as endogenous antioxidants due to the susceptibility of the enol ether double bond to reactive oxygen species. wikipedia.org Their unique structural properties also contribute to the formation and stability of lipid raft microdomains, which are specialized membrane regions involved in cellular signaling. nih.govnih.gov
The biosynthesis of ether lipids is a complex process that begins in the peroxisome and is completed in the endoplasmic reticulum. nih.govfrontiersin.org This pathway involves the initial acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the replacement of the acyl chain with a fatty alcohol to form the characteristic ether linkage. frontiersin.orgresearchgate.net
Significance of Long-Chain Ethers in Advanced Studies
Long-chain ethers, such as dioctadecyl ether, are of considerable interest in advanced scientific research due to their unique physical and chemical properties. Their long alkyl chains confer a high degree of hydrophobicity, making them valuable in the synthesis of materials with specific surface properties, such as superhydrophobic coatings for oil pollution control. researchgate.net The incorporation of long alkyl chains can induce self-assembly into brush-like polymeric architectures. researchgate.net
In materials science, long-chain ethers are utilized in the study of lipid bilayers and membrane properties. this compound, for instance, serves as a component in the synthesis of ether-linked phosphatidylcholines, which are used to investigate lipid behavior and miscibility in different phases. Research has shown that this compound can effectively stabilize lipid structures across various thermal conditions.
The chemical inertness of the ether linkage, similar to that of polyethylene (B3416737) glycol (PEG), makes long-chain ethers suitable for creating stable, apolar polyethers through anionic ring-opening polymerization. researchgate.net These polymers have applications in creating materials with adjustable hydrophilicity and thermoresponsive behavior, particularly when combined with hydrophilic monomers. researchgate.net
Furthermore, the study of long-chain ethers contributes to the development of advanced materials for various technological applications. Ether-containing polymers are being explored for use in nanomaterials, biomaterials (such as biocompatible coatings), and energy storage materials like battery electrolytes. numberanalytics.com
Historical Context of this compound Research
The broader history of ethers dates back to 1540 when Valerius Cordus first synthesized diethyl ether, which he called "sweet oil of vitriol." nih.gov However, the specific research history of this compound is more recent and is closely tied to advancements in lipid chemistry and materials science.
Early investigations into long-chain ethers were often related to understanding the properties of lipids and cell membranes. For example, a 1967 study published in the Transactions of the Faraday Society investigated the dielectric absorption of both polycrystalline and single-crystal samples of this compound as a function of temperature, noting differences in their annealing behavior. rsc.org
The discovery of the platelet-activating factor (PAF) in 1979, an ether lipid with potent biological activity, spurred significant interest in the synthesis and study of ether lipids and their analogues. nih.gov This led to the development of synthetic ether lipids like edelfosine, an anticancer drug, first synthesized in 1969, with more efficient, stereocontrolled synthesis methods developed in the early 1980s. nih.gov
In the context of materials science, the use of this compound as a component in model lipid systems to study phase transitions and miscibility has been a significant area of research. These studies have provided fundamental insights into the behavior of ether-linked lipids in membranes.
Current Research Trends and Future Directions for this compound
Current research on this compound and other long-chain ethers is expanding into several cutting-edge areas. In materials science, there is a growing interest in using these compounds to create novel polymers and nanomaterials. numberanalytics.comnumberanalytics.com The development of sustainable synthesis methods for ethers, utilizing renewable feedstocks and green chemistry principles, is also a key focus. numberanalytics.com
The unique properties of ether-containing polymers make them promising for advanced applications. Researchers are exploring their use in creating biocompatible materials for medical implants and coatings, as well as in energy storage devices like battery electrolytes and supercapacitors. numberanalytics.com
In the field of organic synthesis, new methods are being developed to create hindered ethers, which are valuable in medicinal chemistry due to their resistance to metabolic degradation. nih.gov Electrochemical methods that generate reactive carbocation intermediates are showing promise for synthesizing a wide range of previously inaccessible ethers. nih.gov
Future research will likely continue to focus on the application of this compound and related compounds in nanotechnology, advanced drug delivery systems, and the development of "smart" materials that respond to environmental stimuli. numberanalytics.comdataintelo.com The biocompatibility and stability of long-chain ethers make them attractive candidates for various biomedical applications. researchgate.net Furthermore, the ongoing exploration of the vast chemical space of ethers is expected to uncover new compounds with unique and valuable properties for a wide range of scientific and technological applications. nih.govnumberanalytics.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₆H₇₄O | nih.govscbt.comchemicalbull.com |
| Molecular Weight | ~522.99 g/mol | nih.govscbt.com |
| Appearance | White to light yellow powder or crystalline material | |
| Melting Point | 61.0 to 64.0 °C | |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
Table 2: Comparison of Ether Synthesis Methods
| Method | Typical Yield (%) | Reaction Temperature (°C) | Scalability | Relative Cost |
|---|---|---|---|---|
| Williamson Synthesis | 65–85 | 80–100 | High | Moderate |
| Acid-Catalyzed Dehydration | 70–90 | 140–160 | Industrial | Low |
| Ullmann Coupling | 50–60 | 150–200 | Low | High |
| Mitsunobu Reaction | 55–70 | 25–50 | Lab-Scale | Very High |
Data derived from a comparative analysis of ether synthesis methods.
Structure
2D Structure
Properties
IUPAC Name |
1-octadecoxyoctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWUCXDUUJDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864175 | |
| Record name | 1-(Octadecyloxy)octadecane | |
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Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-03-6 | |
| Record name | Octadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6297-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Distearyl ether | |
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| Record name | Octadecyl ether | |
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| Record name | 1-(Octadecyloxy)octadecane | |
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| Record name | Dioctadecyl ether | |
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| Record name | DISTEARYL ETHER | |
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Synthetic Methodologies for Dioctadecyl Ether and Analogues
Dehydration Reactions for Ether Synthesis
The synthesis of ethers through the dehydration of alcohols is a foundational method in organic chemistry. byjus.com This process involves the removal of a water molecule from two alcohol molecules, resulting in the formation of an ether. britannica.com For the production of symmetrical ethers like dioctadecyl ether from a single primary alcohol (octadecanol), this acid-catalyzed reaction can be particularly effective. libretexts.orgyoutube.com
Catalytic Dehydration of Long-Chain Alcohols
The direct dehydration of long-chain alcohols to form symmetrical ethers is typically accomplished by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. byjus.comyoutube.com The success of this method is highly dependent on maintaining the appropriate reaction temperature. For primary alcohols, lower temperatures generally favor the bimolecular dehydration that leads to ether formation, while higher temperatures promote unimolecular dehydration (E2 elimination), which results in the formation of alkenes. libretexts.orgmasterorganicchemistry.com For example, with ethanol, heating at approximately 140°C produces diethyl ether, whereas increasing the temperature to over 150-180°C leads to ethylene (B1197577) as the major product. libretexts.orgmasterorganicchemistry.com
This principle applies to long-chain alcohols as well. The synthesis of this compound from octadecanol requires careful temperature control to maximize the yield of the desired ether and minimize the formation of the corresponding alkene, octadecene. Besides strong protic acids, solid acid catalysts like alumina (B75360) (Al₂O₃) are also employed, particularly in industrial settings. acs.orgosti.gov
Influence of Catalysts on Reaction Pathways
The choice of catalyst is critical as it directs the reaction toward either etherification or elimination. Strong Brønsted acids protonate the alcohol's hydroxyl group, making it a good leaving group (water), which is essential for both pathways. hw.ac.uk The reaction pathway is then determined by a competition between a nucleophilic substitution (SN2) by another alcohol molecule to form an ether and an elimination (E2) reaction to form an alkene. rsc.org
Key Factors Influencing Reaction Pathway:
Temperature: As noted, lower temperatures (e.g., 130-140°C for ethanol) favor the SN2 reaction for ether synthesis, which has a lower activation energy. masterorganicchemistry.com Higher temperatures provide the necessary energy to overcome the activation barrier for the E2 elimination reaction. libretexts.org
Catalyst Type: While protic acids are common, heterogeneous catalysts like alumina can also be used. The surface properties of these solid catalysts, such as the nature and density of acid sites (Lewis and Brønsted), can significantly influence the selectivity of the reaction. acs.org For instance, studies on secondary alcohols using alumina catalysts have shown that ether formation occurs via an SN2-type mechanism on the catalyst surface. osti.gov
Alcohol Structure: This method is most successful for primary alcohols. Secondary and tertiary alcohols are more prone to elimination reactions to form alkenes because they can form more stable secondary and tertiary carbocation intermediates (E1 mechanism), which readily lose a proton. byjus.comlibretexts.org Since octadecanol is a primary alcohol, ether formation is a viable pathway. youtube.com
| Reaction Temperature | Primary Reaction Pathway | Major Product | Governing Mechanism |
|---|---|---|---|
| Low (~130-140 °C) | Bimolecular Dehydration | Symmetrical Ether | SN2 |
| High (>150 °C) | Unimolecular Dehydration | Alkene | E2 |
Mechanistic Insights into Bimolecular Dehydration
The formation of a symmetrical ether from a primary alcohol like octadecanol via acid catalysis follows a three-step SN2 mechanism. masterorganicchemistry.comlibretexts.org
Protonation of the Alcohol: An alcohol molecule is protonated by the acid catalyst (e.g., H₂SO₄). This step is a rapid equilibrium where the hydroxyl group is converted into an alkyloxonium ion. This ion contains a -OH₂⁺ group, which is an excellent leaving group (water). masterorganicchemistry.comyoutube.com
Nucleophilic Attack: A second, unprotonated alcohol molecule acts as a nucleophile. Its lone pair of electrons on the oxygen atom attacks the electrophilic carbon atom of the protonated alcohol. This attack occurs simultaneously with the departure of the water molecule in a concerted SN2 fashion. masterorganicchemistry.comlibretexts.org This step results in the formation of a protonated ether.
Deprotonation: A base in the mixture, typically another alcohol molecule or the conjugate base of the catalyst (e.g., HSO₄⁻), removes the proton from the protonated ether to yield the final symmetrical ether product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org
Phase-Transfer Catalysis in Ether Synthesis
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase). numberanalytics.comwikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (typically an anion) from its native phase into the other phase where the reaction can occur. wikipedia.orgdalalinstitute.com This technique is highly effective for synthesizing ethers from alcohols, often providing higher yields and milder reaction conditions compared to traditional methods. crdeepjournal.org
Optimization of Phase-Transfer Catalyst Systems
The efficiency of a PTC system depends on several interconnected variables. Optimization involves the careful selection of the catalyst, solvents, and reaction conditions to maximize yield and selectivity. numberanalytics.com
Catalyst Choice: Quaternary ammonium and phosphonium salts are the most common PTCs. wikipedia.org Their lipophilicity is crucial; the catalyst must be soluble enough in the organic phase to transport the anion. For the synthesis of long-chain ethers like this compound, catalysts with long alkyl chains, such as tetrabutylammonium (B224687) bromide (TBAB) or hexadecyltributylphosphonium bromide, are effective. researchgate.netoperachem.com
Solvent System: PTC can eliminate the need for expensive or hazardous organic solvents that dissolve all reactants, aligning with the principles of green chemistry. wikipedia.orgfzgxjckxxb.com In many cases, the reaction can be run in a biphasic system of water and an organic solvent, or even under "solvent-free" conditions where the liquid reactants themselves form the organic phase. researchgate.net
Agitation: The rate of reaction in a PTC system can be dependent on the stirring speed, as vigorous agitation increases the interfacial surface area between the phases, enhancing the rate of anion transfer. operachem.comprinceton.edu
Reaction Conditions and Yield Enhancement in this compound Production
Research into the synthesis of long-chain alkyl ethers has demonstrated the utility of PTC. In a study on the synthesis of octadecylglycidyl ether, an analogue of this compound, a solvent-free PTC method was optimized for high yield. researchgate.net The findings are instructive for the synthesis of similar long-chain ethers.
The reaction of a long-chain alcohol (octadecanol) with an alkylating agent (epichlorohydrin) in the presence of sodium hydroxide (B78521) and a PTC catalyst was studied. researchgate.net The optimized conditions for the synthesis of octadecylglycidyl ether involved using tetrabutylammonium bromide (TBAB) as the catalyst at a reaction temperature of 60°C to ensure the long-chain alcohol is in a liquid state (melting point of octadecanol is ~60°C). researchgate.net Under these optimized conditions, a high yield of 91.7% was achieved. researchgate.net The reaction was carried out without any added organic solvent, which simplifies workup as the solid by-products can be removed by simple filtration. researchgate.net
| Parameter | Optimized Value/Condition |
|---|---|
| Alcohol | Octadecanol |
| Alkylating Agent | Epichlorohydrin |
| Base | Sodium Hydroxide (solid) |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Molar Ratio (Octadecanol:Epichlorohydrin:NaOH:TBAB) | 1 : 2.3 : 2 : 0.00625 |
| Temperature | 60 °C |
| Solvent | None (Solvent-free) |
| Yield of Octadecylglycidyl Ether | 91.7% |
This PTC approach demonstrates a highly efficient route for producing long-chain ethers, offering advantages such as high yields, the use of inexpensive reagents like sodium hydroxide, and simplified purification processes. researchgate.netphasetransfer.com
Advanced Synthetic Strategies for Ether Lipids
Ether lipids, a class of lipids where an alkyl chain is attached to a glycerol (B35011) backbone via an ether linkage, are present in various organisms and possess important biological functions. mdpi.compubcompare.ai The synthesis of these molecules, from simple symmetrical ethers like this compound to complex, chiral analogues, requires sophisticated strategies.
Chemical Synthesis of Complex Ether Lipid Analogues
The synthesis of complex ether lipids, such as those found in archaea or with specific biological activities like Platelet-Activating Factor (PAF), presents significant synthetic challenges. mdpi.comnih.gov These molecules often contain multiple chiral centers, unsaturated chains, and diverse polar head groups. springernature.com Synthetic strategies must therefore be highly selective and efficient.
A common approach involves the use of chiral building blocks derived from the "chiral pool," which includes readily available enantiopure natural products like sugars or amino acids. nih.govresearchgate.net For example, the synthesis of 1-O-alkyl-sn-glycerols often starts from chiral precursors like R-solketal to establish the correct stereochemistry at the glycerol backbone. springernature.com The synthesis of archaeal ether lipids, which feature isoprenoid chains ether-linked to sn-glycerol-1-phosphate, is particularly complex due to the unique stereochemistry and the nature of the lipid chains. nih.govwikipedia.org Researchers have developed convergent synthetic routes that build the lipid chains separately before attaching them to the glycerol backbone. springernature.com These methods often rely on iterative coupling reactions to construct long polyunsaturated or isoprenoid chains. springernature.com
Stereoselective Synthesis of Glycerol Ether Lipids
Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of biologically active ether lipids, as their function is often dependent on their specific stereoisomeric form. nih.gov The glycerol backbone of most natural ether lipids has a specific (R) or (S) configuration at the sn-2 position. nih.gov
Stereoselective synthesis is often achieved by starting with a chiral precursor. As mentioned, D- or L-tartaric acids and solketal (B138546) (derived from glycerol and acetone) are common starting materials that provide a pre-defined stereocenter. nih.gov For instance, enantiopure solketal can be alkylated to introduce the ether-linked chain at the sn-1 position, and subsequent chemical manipulations can build the rest of the molecule while preserving the initial stereochemistry. nih.gov Another advanced technique is the hydrolytic kinetic resolution of terminal epoxides, which can be used to separate diastereomers and obtain enantiopure building blocks for the synthesis of complex lipids like methoxylated ether lipids (MELs). thermofisher.com
Protecting Group Strategies in Long-Chain Ether Synthesis
In the multi-step synthesis of complex molecules like ether lipids, it is often necessary to temporarily "mask" or "protect" a reactive functional group to prevent it from participating in a reaction at another site on the molecule. caltech.edu The use of protecting groups is a cornerstone of modern organic synthesis.
For the synthesis of long-chain ethers and ether lipids, the hydroxyl groups of the glycerol backbone are commonly protected. caltech.edu The choice of protecting group is critical, as it must be stable under the reaction conditions used to modify other parts of the molecule but easily removable under specific, mild conditions later in the synthesis. nih.gov
Common Protecting Groups for Hydroxyls in Ether Lipid Synthesis:
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Key Features |
| Benzyl (B1604629) | Bn | Benzyl bromide (BnBr) with a base (e.g., NaH) researchgate.net | Catalytic hydrogenolysis (e.g., H₂, Pd/C) caltech.eduresearchgate.net | Stable to many acidic and basic conditions. researchgate.net |
| p-Methoxybenzyl | PMB | PMB-Cl with a base | Oxidative cleavage (e.g., DDQ, CAN) caltech.eduresearchgate.net | Can be removed selectively in the presence of Benzyl groups. nih.gov |
| Silyl (B83357) Ethers (e.g., TBDMS) | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) with a base (e.g., imidazole) researchgate.netsigmaaldrich.com | Fluoride ion source (e.g., TBAF) caltech.eduspringernature.com | Stability can be tuned by changing the substituents on the silicon atom. sigmaaldrich.com |
| Acetal (e.g., Isopropylidene) | - | Acetone with an acid catalyst (for diols) | Mild aqueous acid caltech.edu | Commonly used to protect cis-diols, such as in solketal. nih.gov |
The concept of "orthogonal protection" is crucial, allowing for the selective removal of one protecting group in the presence of others, which is essential for building highly complex, branched structures. nih.gov
Derivatization Strategies for Analytical and Functional Purposes
To analyze long-chain ethers and lipids, particularly with techniques like gas chromatography-mass spectrometry (GC-MS), chemical modification or "derivatization" is often required. researchgate.netphenomenex.com This is because many of these molecules have low volatility and contain polar functional groups (like hydroxyls) that can lead to poor chromatographic performance. springernature.comyoutube.com
Silylation for Enhanced Volatility in GC/MS Analysis
Silylation is a widely used derivatization technique that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH₂) with a trimethylsilyl (B98337) (TMS) group or a similar, bulkier silyl group. sigmaaldrich.comyoutube.com This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability, making it suitable for GC analysis. phenomenex.comyoutube.com
For long-chain alcohols or ether lipids containing free hydroxyl groups, silylation converts the -OH group into a silyl ether (-O-SiR₃). researchgate.netyoutube.com This derivatization is typically achieved by reacting the analyte with a silylating reagent. researchgate.net
Common Silylating Reagents for GC/MS Analysis:
| Reagent | Abbreviation | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and common silylating agent that reacts with alcohols, acids, and amines. Its byproducts are volatile and suitable for direct injection into the GC. nih.govresearchgate.net |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another highly volatile and effective silylating reagent, often used in metabolomics. nih.gov |
| N-trimethylsilylimidazole | TMSI | A reagent particularly suited for derivatizing hydroxyl groups and carboxylic acids. youtube.com |
The derivatization procedure typically involves dissolving the sample in an aprotic solvent, adding the silylating reagent (often with a catalyst like pyridine (B92270) or trimethylchlorosilane (TMCS) for hindered groups), and heating the mixture for a short period. researchgate.net The resulting trimethylsilyl ethers are then analyzed by GC-MS, where they produce characteristic fragmentation patterns that aid in their identification and quantification. researchgate.net
Acylation and Alkylation Techniques
The synthesis of symmetrical long-chain ethers such as this compound primarily relies on alkylation techniques, where two octadecyl groups are joined via an ether linkage. While acylation is a fundamental organic reaction, its direct application to forming the ether bond is less common than alkylation. Instead, acylation is more relevant to forming esters, which could then be reduced to ethers, though this is a more indirect route. The principal methods for synthesizing this compound revolve around the direct formation of the C-O-C bond through alkylation.
The most established and versatile method for this purpose is the Williamson ether synthesis . masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, involving the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com For a symmetrical ether like this compound, the synthesis involves two main steps. First, octadecanol (stearyl alcohol) is deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding sodium octadecyloxide. organic-synthesis.com This alkoxide then acts as a potent nucleophile, attacking an octadecyl halide, such as octadecyl bromide, to displace the bromide ion and form the ether. organic-synthesis.com
The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) to facilitate the dissolution of reactants and support the SN2 pathway. organic-synthesis.com The choice of a primary alkyl halide is crucial, as secondary or tertiary halides would favor elimination reactions, reducing the ether yield. masterorganicchemistry.com
| Step | Reactant | Reagent/Catalyst | Solvent | General Conditions |
|---|---|---|---|---|
| 1. Alkoxide Formation | Octadecanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Stirred at 0°C for 1-2 hours. |
| 2. Nucleophilic Substitution | Octadecyl Bromide | Sodium Octadecyloxide (formed in situ) | Tetrahydrofuran (THF) | Added at 0°C, then stirred for several hours, potentially with warming to room temperature. |
Beyond the classical Williamson synthesis, other alkylation strategies have been developed. Acid-catalyzed dehydration of alcohols can produce symmetrical ethers, though this method often requires high temperatures and can lead to competing elimination reactions, forming alkenes. More advanced catalytic systems have been explored to improve efficiency and selectivity. For instance, various Lewis acids and heterogeneous catalysts have been employed to facilitate the direct etherification of long-chain alcohols. researchgate.netresearchgate.net Catalysts like aluminumdodecatangstophosphate have been shown to be effective and water-tolerant for ether synthesis. researchgate.net For biomass-derived long-chain alcohols, heterogeneous acid catalysts such as H-Beta zeolites have been investigated for their ability to promote etherification with olefins, which represents another route to ether analogues. researchgate.net
| Method | Key Features | Typical Catalysts/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether Synthesis | SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com | Strong base (e.g., NaH), aprotic solvent. organic-synthesis.com | High versatility and reliability for primary halides. masterorganicchemistry.com | Requires stoichiometric base; sensitive to steric hindrance. masterorganicchemistry.com |
| Acid-Catalyzed Dehydration | Condensation of two alcohol molecules with elimination of water. | Strong mineral acids (e.g., H₂SO₄). | Atom-economical (only water as a byproduct). | Requires harsh conditions; risk of alkene formation. |
| Heterogeneous Catalysis | Etherification over solid acid catalysts. researchgate.net | Zeolites (e.g., H-BEA), Amberlyst resins. researchgate.net | Catalyst is recyclable; can be used in solventless systems. researchgate.net | Can suffer from reactant immiscibility with long chains. researchgate.net |
| Oxidation-Reduction Condensation | Condensation of two alcohols under neutral conditions. nih.gov | Alkoxydiphenylphosphines generated in situ. nih.gov | Proceeds under mild, neutral conditions. nih.gov | Requires specialized reagents. |
Development of Novel Derivatization Protocols
Derivatization involves chemically modifying a compound to enhance its properties for analysis, such as improving its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS). scilit.com For long-chain aliphatic compounds like this compound or its precursors and analogues (e.g., acylglycerols, sterols), novel derivatization protocols are crucial for sensitive and accurate detection.
One innovative approach is the use of charge-switch derivatization agents. A recently developed method employs 3-(chlorosulfonyl)benzoic acid for the sensitive analysis of lipids containing hydroxyl groups using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). researchgate.net This reagent reacts with the hydroxyl groups of molecules like monoacylglycerols or sterols, introducing a negatively charged benzoic acid moiety. researchgate.net This modification significantly enhances ionization in negative ion mode MS, leading to substantially lower limits of detection. researchgate.net The process has been optimized for reaction time and temperature to ensure high derivatization yield and stability of the resulting products. researchgate.net While designed for lipid classes, this protocol's principles are applicable to derivatizing precursors or analogues of this compound that contain reactive hydroxyl groups.
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agent | 3-(Chlorosulfonyl)benzoic acid | researchgate.net |
| Target Functional Group | Hydroxyl (-OH) groups in lipids (e.g., acylglycerols, sterols) | researchgate.net |
| Purpose | To improve ionization efficiency and sensitivity for RP-UHPLC/MS/MS analysis in negative ion mode. | scilit.comresearchgate.net |
| Optimized Conditions | Reaction time of 40 minutes at 60°C. | researchgate.net |
| Key Benefit | Significant reduction in detection limits, reaching picomole per milliliter levels in plasma. | researchgate.net |
Another area of development is in gas-phase derivatization. A novel strategy utilizing a silica (B1680970) monolith substrate for gas-solid phase derivatization (GSPD) has been proposed for metabolomics profiling via GC-MS. nih.gov This technique simplifies sample preparation by allowing derivatization to occur with gaseous reagents, which can overcome limitations associated with solvent-based methods. nih.gov This approach expands the range of possible derivatization reactions and has shown higher detection performance compared to conventional methods for analyzing organic acids and sugar phosphates. nih.gov The core concept of simplifying sample handling and expanding chemical derivatization options holds promise for the analysis of other complex molecules, including long-chain ethers and their related compounds.
Advanced Spectroscopic and Analytical Characterization of Dioctadecyl Ether
Mass Spectrometry (MS) Applications in Structural Elucidation.nih.govnih.gov
Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules like dioctadecyl ether. nih.gov It provides critical information regarding the elemental composition and molecular weight of a compound. researchgate.net The fragmentation patterns observed in mass spectra offer a roadmap to the molecule's structural framework. wikipedia.org
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, which allows for the confident assignment of an elemental composition. massspeclab.com For this compound (C₃₆H₇₄O), the theoretical exact mass is 522.57396698 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with enough precision to distinguish it from other potential formulas with the same nominal mass. massspeclab.comyoutube.com This high level of mass accuracy is the foundational step in structural elucidation, confirming the elemental makeup before further structural analysis is undertaken. massspeclab.com
Modern HRMS workflows, often coupled with liquid chromatography (LC), allow for the screening and identification of compounds in complex mixtures. thermofisher.com Techniques like LC/HRAM-MS (High-Resolution Accurate Mass Mass Spectrometry) enable both targeted screening for known compounds and the detection and identification of unknown or derivative compounds. thermofisher.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. jmchemsci.com In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, which ionizes them and detects the resulting ions. semanticscholar.org
Electron ionization (EI) is a common ionization technique used in GC-MS. nih.gov While EI is a "hard" ionization method that can lead to extensive fragmentation and sometimes a weak or absent molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a fingerprint for the compound. nih.gov This reproducibility is crucial for comparing spectra to libraries like the NIST Mass Spectral Library for identification. manufacturingchemist.com For less volatile derivatives or to obtain more prominent molecular ion information, "soft" ionization techniques like chemical ionization (CI) can be employed. nih.govmanufacturingchemist.com The coupling of GC with MS allows for the separation and identification of isomers of ether derivatives, which may have distinct retention times and fragmentation patterns. nih.govnih.gov
The fragmentation of ethers in mass spectrometry is characterized by specific cleavage patterns. libretexts.orgmiamioh.edu A common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. miamioh.edugbiosciences.com This results in the formation of a stable oxonium ion. Another significant fragmentation process is the cleavage of the carbon-oxygen bond. youtube.com
For a symmetrical ether like this compound, the fragmentation pattern would be relatively simple. However, for asymmetrical ethers or in the presence of isomers, the fragmentation patterns become critical for differentiation. lcms.czrsc.org The relative abundance of different fragment ions can provide clues to the structure of the alkyl chains. For instance, the loss of different alkyl radicals from the molecular ion will result in fragment ions of specific m/z values, indicating the size of the lost alkyl group. youtube.com While basic mass spectrometry can provide some information, tandem mass spectrometry (MS/MS) is often required for definitive isomer differentiation. lcms.czresearchgate.net In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented further, and the resulting daughter ions are analyzed, providing more detailed structural information. researchgate.net
Table 1: Common Fragmentation Types in Ether Mass Spectrometry
| Fragmentation Type | Description |
| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. miamioh.edugbiosciences.com |
| C-O Bond Cleavage | Heterolytic cleavage of the carbon-oxygen bond, resulting in the formation of a carbocation and an alkoxide radical. youtube.com |
| McLafferty Rearrangement | A rearrangement reaction that can occur in longer-chain ethers, involving the transfer of a gamma-hydrogen to the oxygen atom followed by cleavage of the alpha-beta bond. wikipedia.org |
This table is generated based on general principles of ether fragmentation and may not represent all possible fragmentations for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation.ruc.dkresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound. ruc.dk While mass spectrometry provides information on the mass and fragmentation, NMR provides a detailed map of the carbon and hydrogen framework of the molecule. researchgate.net
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. For this compound, the protons on the carbons adjacent to the ether oxygen (α-protons) are deshielded and appear at a characteristic chemical shift. libretexts.orglibretexts.org The protons further down the alkyl chains will have chemical shifts typical for alkanes.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. oregonstate.edulibretexts.org Similar to ¹H NMR, the carbons directly bonded to the oxygen atom (α-carbons) are deshielded and have a higher chemical shift compared to the other carbons in the alkyl chains. libretexts.orgoregonstate.edu The chemical shifts of the carbons in the long octadecyl chains will be similar to those of long-chain alkanes. libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -O-C H₂- | 3.4 - 4.5 libretexts.orglibretexts.org | 50 - 90 pdx.edu |
| -O-CH₂-C H₂- | 1.5 - 1.7 | 30 - 50 pdx.edu |
| -(CH₂)₁₅- | 1.2 - 1.4 | 20 - 40 pdx.edu |
| -C H₃ | 0.8 - 1.0 | 10 - 22 pdx.edu |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions. pdx.edu
For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. mnstate.edu Two-dimensional (2D) NMR techniques provide a way to resolve overlapping signals and establish connectivity between atoms. ucsb.educam.ac.uk
Several 2D NMR experiments are particularly useful for structural elucidation:
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. mnstate.eduslideshare.net This helps to trace out the proton-proton connectivity within the alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. numberanalytics.comslideshare.net This is extremely useful for assigning carbon signals based on the more easily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comslideshare.net This can be used to confirm the connectivity across the ether linkage by observing a correlation between the α-protons on one chain and the α-carbon on the other.
These 2D NMR techniques, in conjunction with 1D NMR and mass spectrometry, provide a comprehensive and unambiguous structural confirmation of this compound. nih.govruc.dk
Solid-State NMR for Crystalline Forms
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structural and dynamic properties of materials in their solid state. mdpi.comresearchgate.net For this compound, which exists as a crystalline solid at room temperature, ssNMR provides detailed insights into its polymorphic forms, molecular conformation, and dynamics.
In its crystalline phases, the long aliphatic chains of this compound predominantly adopt extended, all-trans conformations to maximize van der Waals forces between adjacent molecules, leading to ordered, layered structures. Solid-state NMR can probe these conformational details. Specifically, ¹³C ssNMR can distinguish between different carbon environments, such as those in trans versus gauche conformations, providing a measure of the conformational order within the crystal lattice.
The molecular dynamics of the octadecyl chains can also be investigated using various ssNMR techniques. researchgate.net For instance, measuring ¹H and ¹³C spin-lattice relaxation times (T₁) can provide information about the mobility of different segments of the molecule. In the crystalline state, the mobility of the hydrocarbon chains is expected to be significantly restricted. researchgate.net Two-dimensional ssNMR experiments, such as Wide-Line Separation (WISE) NMR, can further elucidate the relationship between structure and dynamics by correlating the chemical shifts of carbons with the mobility of their attached protons. researchgate.net
While specific ssNMR studies exclusively on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous long-chain molecules and solid polymer electrolytes containing ether linkages are directly applicable. mdpi.comresearchgate.netresearchgate.net These studies demonstrate that ssNMR is invaluable for determining the degree of crystallinity, identifying different crystalline polymorphs, and understanding the molecular packing and dynamics within the solid state. rsc.orgmdpi.com
Advanced Spectroscopic Techniques
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. dummies.com
Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorptions corresponding to its constituent C-H and C-O bonds. A key feature in the IR spectra of ethers is the strong C-O single bond stretching vibration, which typically appears in the 1050-1150 cm⁻¹ region. openstax.orgpressbooks.pub Other prominent absorptions include:
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the long alkyl chains. libretexts.org
C-H bending: Absorptions in the 1450-1470 cm⁻¹ range (scissoring) and around 1350-1370 cm⁻¹ (rocking) are also expected for the alkyl chains. libretexts.org
The absence of significant absorptions for hydroxyl (O-H, ~3300 cm⁻¹), carbonyl (C=O, ~1715 cm⁻¹), or C=C double bonds (~1640-1680 cm⁻¹) in the spectrum confirms the identity of the molecule as a simple ether without these functional groups. libretexts.orglibretexts.org
Raman Spectroscopy Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. europeanpharmaceuticalreview.com The key features in the Raman spectrum of this compound would include:
C-C stretching: Bands in the 1000-1150 cm⁻¹ region are sensitive to the conformation of the hydrocarbon chains. The relative intensities of peaks around 1060 cm⁻¹ and 1130 cm⁻¹ (associated with trans conformations) versus a peak around 1080 cm⁻¹ (associated with gauche conformations) can be used to assess conformational order. whiterose.ac.uk
Symmetrical C-H stretching: Strong signals for the symmetric and asymmetric stretches of the CH₂ and CH₃ groups also appear in the 2800-3000 cm⁻¹ region.
C-O-C symmetric stretch: The symmetric stretching of the ether linkage is Raman active and provides structural information.
Raman spectroscopy is particularly useful for studying conformational changes and the structure of the hydrocarbon chains in different phases. whiterose.ac.ukchemrxiv.org
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850-3000 (Strong) | 2800-3000 (Strong) |
| C-H Bend (Alkyl) | 1450-1470 (Scissoring) | - |
| C-O-C Stretch | 1050-1150 (Strong, Asymmetric) | Active (Symmetric) |
| C-C Stretch | - | 1000-1150 |
This table presents generalized data for long-chain ethers based on established spectroscopic principles. openstax.orglibretexts.orgwhiterose.ac.uk
UV-Vis Spectroscopy for Conjugated Systems
UV-Vis spectroscopy is a technique that measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. stackexchange.com this compound is a saturated compound, meaning it lacks π-bonds and therefore does not possess a conjugated system. Its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the oxygen atom.
Consequently, this compound does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). stackexchange.com The possible electronic transitions are n → σ* and σ → σ*, which require high energy and thus occur in the far-UV region, typically at wavelengths below 215 nm. stackexchange.com This characteristic makes ethers like this compound useful as transparent solvents for UV-Vis analysis of other compounds that do absorb in this range. researchgate.netresearchgate.netsigmaaldrich.com
| Compound Type | Electronic Transition | Typical Absorption Range (nm) |
| Saturated Ethers (e.g., this compound) | n → σ | < 215 |
| Conjugated Systems (e.g., Dienes, Aromatics) | π → π | > 200 |
This table illustrates why this compound is not characterized by UV-Vis spectroscopy for conjugated systems. stackexchange.com
X-ray Diffraction for Crystal Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. drawellanalytical.com Since this compound is a crystalline material, XRD is essential for analyzing its solid-state structure.
The principle of XRD is based on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the distance between crystal lattice planes (d) and the angle of diffraction (θ). sabanciuniv.eduutoledo.edu When a beam of X-rays is directed at a crystalline sample of this compound, the electrons of the atoms scatter the X-rays. Due to the ordered arrangement of molecules in the crystal, the scattered waves interfere constructively at specific angles, producing a unique diffraction pattern of peaks. drawellanalytical.com
Analysis of the positions and intensities of these diffraction peaks allows for the determination of:
Unit Cell Dimensions: The size and shape of the repeating unit of the crystal lattice.
Crystal System: The symmetry of the crystal (e.g., monoclinic, orthorhombic).
Molecular Packing: How the individual this compound molecules are arranged relative to one another. Research on similar long-chain compounds suggests that this compound likely forms layered structures, with the long alkyl chains aligned in parallel to maximize intermolecular van der Waals interactions.
Furthermore, techniques like small-angle X-ray scattering (SAXS) can be used to investigate larger-scale structural features, such as the nanostructural ordering of the layered assemblies. The sharpness of the diffraction peaks can also provide information about the degree of crystallinity and the size of the crystalline domains. utoledo.edu
| Parameter Determined by XRD | Significance for this compound |
| Unit Cell Dimensions & Symmetry | Defines the fundamental repeating structure of the crystal. |
| Atomic Coordinates | Provides the precise location of each atom, confirming molecular conformation. |
| Intermolecular Distances | Reveals how molecules pack together and the nature of intermolecular forces. |
| Crystallite Size | Can be estimated from the broadening of diffraction peaks. |
This table summarizes the key information obtained from an XRD analysis of a crystalline compound. drawellanalytical.comnih.gov
Interfacial and Supramolecular Behavior of Dioctadecyl Ether
Thermodynamic Studies of Adsorption at Interfaces
The behavior of dioctadecyl ether at the boundary between two immiscible liquids, such as hexane (B92381) and water, has been the subject of detailed thermodynamic investigation. These studies provide insight into how the molecules arrange themselves at the interface and the energetic changes associated with this process.
The adsorption of this compound from a hexane solution to the hexane/water interface has been systematically studied by measuring the interfacial tension as a function of temperature, pressure, and the concentration of the ether in the hexane phase. oup.comnii.ac.jp In this system, the two long, non-polar octadecyl chains of the ether molecule show a strong affinity for the hexane (oil) phase, while the slightly polar ether linkage (C-O-C) interacts with the water phase. This amphiphilic, albeit weak, character drives the molecules to accumulate at the interface.
Research indicates that this compound actively adsorbs at the hexane/water interface, reducing the interfacial tension between the two liquids. oup.comnii.ac.jp The extent of this adsorption is influenced by external conditions. An increase in pressure or the concentration of this compound in the hexane phase leads to a more densely packed film of molecules at the interface. nii.ac.jp
A key finding in the study of this compound at the hexane/water interface is the observation of a phase transition in the adsorbed film. nii.ac.jp This transition is analogous to the change of state from a gas to a liquid in three dimensions. At the two-dimensional interface, the adsorbed film transitions from a disordered, "expanded" state to a more ordered, "condensed" state.
This phase transition can be induced by changing the physical conditions:
Decreasing Temperature: Lowering the temperature reduces the kinetic energy of the adsorbed molecules, allowing the attractive van der Waals forces between the long octadecyl chains to dominate, causing them to pack more closely into a condensed film.
Increasing Pressure: Applying higher pressure to the system forces the molecules at the interface closer together, also triggering the transition from an expanded to a condensed film. nii.ac.jp
Increasing Concentration: As the concentration of this compound in the hexane phase rises, the number of molecules adsorbing at the interface increases, leading to a higher surface density and eventually causing the film to condense. nii.ac.jp
This behavior is characteristic of a first-order phase transition, marked by a distinct break or discontinuity in the measurements of interfacial tension against temperature or pressure. nii.ac.jp The expanded film can be thought of as a two-dimensional gas or liquid, where the molecules are mobile and disordered, while the condensed film is more akin to a two-dimensional solid, with the hydrocarbon chains packed in a more ordered arrangement.
By applying thermodynamic principles to the interfacial tension data, researchers have evaluated the changes in key thermodynamic quantities associated with the adsorption of this compound. nii.ac.jp The transition from the expanded to the condensed film is accompanied by distinct, discontinuous changes in these quantities.
A comparison was made with 1-octadecanol, an alcohol with a single C18 chain and a more polar hydroxyl (-OH) head group, which also exhibits a phase transition at the same interface. nii.ac.jpelsevierpure.com
| Thermodynamic Quantity | Change during Transition (Expanded → Condensed) | Comparison with 1-Octadecanol |
| Entropy (ΔS) | Small, negative, discontinuous change. nii.ac.jp | The entropy change for this compound is smaller than for 1-octadecanol. nii.ac.jp |
| Volume (ΔV) | Small, negative, discontinuous change. nii.ac.jp | The volume change for this compound is smaller than for 1-octadecanol. nii.ac.jp |
| Energy (ΔE) | Small, negative, discontinuous change. nii.ac.jp | The energy change for this compound is smaller than for 1-octadecanol. nii.ac.jp |
The negative changes in entropy, volume, and energy signify a move to a more ordered, more compact, and lower-energy state, which is consistent with the transition from a disordered expanded film to an ordered condensed film. chemistrysteps.comresearchgate.netstackexchange.com The fact that these changes are smaller for this compound compared to 1-octadecanol suggests that the two long alkyl chains of the ether molecule may introduce steric constraints, resulting in a less drastic change between the two phases compared to the single-chain alcohol. nii.ac.jp
Formation and Characterization of Monolayers and Bilayers
The ability of molecules to form organized single-molecule-thick films (monolayers) or double-layered structures (bilayers) is fundamental to many applications, including the creation of model cell membranes.
The Langmuir trough is a primary instrument for studying the behavior of molecules at the air-water interface. youtube.com In a typical experiment, an amphiphilic substance is dissolved in a volatile solvent and spread onto a water surface. As the solvent evaporates, the molecules form a film. Movable barriers then compress this film, and the resulting surface pressure is measured as a function of the area available to each molecule. sigmaaldrich.com This pressure-area isotherm reveals information about the packing, orientation, and phase transitions of the molecules in the monolayer. mdpi.com
However, the formation of a stable Langmuir monolayer requires a molecule to have a suitable balance between a hydrophilic (water-attracting) headgroup and a hydrophobic (water-repelling) tail. royalsocietypublishing.org this compound consists of two large hydrophobic octadecyl chains and a very weakly polar ether linkage. This overwhelmingly hydrophobic character makes it difficult to form a stable, uniform monolayer at the air-water interface, as the molecules have a very strong tendency to minimize contact with water by forming lenses or collapsing rather than arranging as an ordered film. Consequently, dedicated Langmuir monolayer studies focusing solely on pure this compound are not prevalent in scientific literature.
Liposomes are microscopic, spherical vesicles that enclose an aqueous core within one or more lipid bilayers. nih.gov Their formation is a self-assembly process driven by the amphiphilic nature of the constituent molecules, which are typically phospholipids (B1166683) possessing a large, polar headgroup and two hydrophobic tails. sigmaaldrich.com When hydrated, these lipids arrange themselves into bilayers to shield their hydrophobic tails from the aqueous environment. nih.gov
Interactions with Other Amphiphilic Molecules
This compound, a non-ionic surfactant, exhibits complex interaction patterns when combined with other amphiphilic molecules at interfaces, such as the air-water interface in Langmuir films. saapedia.orgresearchgate.net The nature of these interactions—be they synergistic, additive, or antagonistic—depends on the chemical structure of the interacting species, including chain length, headgroup type, and the presence of functional groups. dtic.milharvard.edu
In mixed monolayers, the long, saturated hydrocarbon chains of this compound influence the packing and orientation of neighboring molecules. dtic.mil Studies on similar long-chain ether compounds demonstrate that interactions are often driven by a desire to optimize packing and minimize unfavorable contacts. For instance, in mixed monolayers of 1-octadecanol and ethylene (B1197577) glycol monooctadecyl ether, a synergistic effect leading to increased monolayer stability was observed. nih.gov This was attributed to additional hydrogen bonding between the ether oxygen and water molecules, an interaction maximized at a specific molar ratio due to favorable interfacial geometry. nih.gov
The miscibility and stability of these mixed systems can be evaluated using thermodynamic parameters like the excess Gibbs free energy of mixing (ΔG_exc). researchgate.netmdpi.com Negative values of ΔG_exc indicate attractive interactions and a stable, miscible monolayer, whereas positive values suggest repulsive forces and potential phase separation. mdpi.com The analysis of surface pressure-area (π-A) isotherms provides insight into the molecular packing and phase behavior of these mixed films. rsc.org For example, the miscibility of components can be inferred if the collapse pressure of the mixed monolayer varies with its composition. mdpi.com
The table below summarizes typical findings from studies of mixed amphiphilic monolayers, illustrating the types of interactions that can be expected.
Table 1: Interactions in Mixed Amphiphilic Monolayers
| Interacting Amphiphile | Key Findings | Type of Interaction | Reference |
|---|---|---|---|
| Fatty Alcohols (e.g., 1-octadecanol) | Increased monolayer stability and reduced water evaporation observed at specific molar ratios. nih.gov | Synergistic | nih.gov |
| Fatty Acids | Interactions are governed by chain-chain van der Waals forces and headgroup interactions, affecting molecular packing. | Additive/Synergistic | |
| Phospholipids (e.g., DPPC) | Can lead to fluidization of the phospholipid monolayer, interrupting packing and increasing the mean area per molecule. mdpi.com | Partial Miscibility/Repulsive | mdpi.com |
| Other Ether-Lipids | Complete miscibility is often observed when chain lengths are compatible, leading to well-ordered, densely packed films. | Ideal Mixing | |
Self-Assembly and Nanostructure Formation
The molecular structure of this compound, with its two long hydrophobic tails and a central, weakly polar ether group, facilitates its participation in self-assembly processes to form various nanostructures. nih.gov This behavior is fundamental to its application in stabilizing emulsions and creating advanced materials.
Micelle and Emulsion Stabilization
This compound is recognized for its emulsifying capabilities. saapedia.org In oil-in-water (O/W) or water-in-oil (W/O) emulsions, emulsifiers are essential for reducing the interfacial tension between the two immiscible phases and forming a protective barrier around the droplets of the dispersed phase, which prevents their coalescence. wiley-vch.deijirss.com
As a non-ionic surfactant, this compound contributes to emulsion stability primarily through steric stabilization. ijirss.com Its long, bulky octadecyl chains adsorb at the oil-water interface, forming a robust interfacial film. ijirss.com This film acts as a mechanical barrier, physically hindering droplets from approaching each other and fusing. nih.gov The effectiveness of stabilization is often enhanced when surfactants are used in combination, as mixtures can create more resilient and elastic interfacial layers. wiley-vch.denih.gov
The stability of an emulsion can be quantified by monitoring parameters such as droplet size distribution and creaming index over time under stress conditions (e.g., elevated temperature or centrifugation). researchgate.net A stable emulsion will show minimal change in these parameters.
Table 2: Research Findings on Emulsion Stabilization
| Emulsion System | Stabilizer(s) | Key Finding | Reference |
|---|---|---|---|
| Water-in-Oil (W/O) | Polyglycerol polyricinoleate (PGPR) | High interfacial film viscoelasticity correlated with greater emulsion stability against coalescence and Ostwald ripening. nih.gov | nih.gov |
| Oil-in-Water (O/W) | Cationic Surfactant Blends | Prototypes showed good physical stability over three months, with only moderate increases in droplet size, indicating effective stabilization. researchgate.net | researchgate.net |
| O/W Emulsion | Modified Cellulose (B213188) | Adsorbed cellulose particles at the oil-water interface, combined with a 3D network in the continuous phase, improved stability against coalescence. nih.gov | nih.gov |
| Crude Oil Emulsion | Natural Surfactants (Asphaltenes, Resins) | The strength and cohesiveness of the interfacial film are the primary factors determining the stability of W/O emulsions. ijirss.com | ijirss.com |
Formation of Nanoparticles and Composite Materials
The principles of self-assembly that allow this compound to stabilize emulsions also enable its use in the fabrication of nanoparticles and composite materials. Self-assembled nanostructures, such as those formed by peptides or lipids, are increasingly explored for applications like drug delivery due to their biocompatibility and tunable properties. nih.govresearchgate.net
This compound can act as a lipid matrix or a stabilizing agent in the formation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). Its solid nature at room temperature and ability to form well-ordered crystalline structures are advantageous for these applications. tcichemicals.com The incorporation of such lipids can create stable, nano-sized vesicles capable of encapsulating active compounds. nih.gov
In the realm of composite materials, long-chain molecules are integral to creating advanced resins and reinforced plastics. While direct studies on this compound in high-performance composites are limited, analogous long-chain compounds are used to create resins with specific properties like thermal stability and good mechanical strength. researchgate.netarxada.com For example, epoxy resins are often combined with glass or carbon fibers to produce fiber-reinforced plastics (FRPs) with robust performance. nrel.gov The molecular structure of the resin components is critical to the final properties of the composite material, such as tensile strength and thermal stability. researchgate.netarxada.com The use of bio-derivable and recyclable resin components is a growing area of research to improve the sustainability of composite materials. nrel.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | Distearyl ether; 1-(Octadecyloxy)octadecane |
| 1-Octadecanol | Stearyl alcohol |
| Ethylene glycol monooctadecyl ether | C18E1 |
| Dipalmitoylphosphatidylcholine | DPPC |
| α-Tocopherol | Vitamin E |
| Polyglycerol polyricinoleate | PGPR |
| Diglycidyl ether of 2,7-dihydroxy naphthalene | |
| Epichlorohydrin |
| Bisphenol A | |
Biological and Biomedical Research Applications of Dioctadecyl Ether and Analogues
Interactions with Biological Membranes and Systems
The defining characteristic of dioctadecyl ether and other ether lipids is the ether linkage between their hydrocarbon chains and glycerol (B35011) backbone, which contrasts with the more common ester linkage found in most biological lipids. This structural difference imparts a high degree of chemical stability and influences how these molecules integrate into and affect biological membranes.
Research has shown that changes in membrane fluidity can directly impact membrane permeabilization. For instance, in model lipid vesicles, high membrane fluidity has been observed to favor the binding and permeabilizing activity of certain pore-forming toxins. mdpi.com Conversely, more rigid membranes can alter the mechanism of pore formation. mdpi.com The ability of small molecules to alter the fluidity of the plasma membrane is an area of active investigation, with the potential to influence cellular communication and signaling. nih.gov The interaction of various compounds with lipid monolayers has been shown to modify their interfacial characteristics, leading to changes in membrane elasticity and phase transitions. nih.gov
General anesthetics, which are themselves ether compounds, have been shown to disrupt lipid rafts and activate enzymes involved in cellular signaling by altering the membrane environment. researchgate.net The study of how different molecules interact with and permeate lipid bilayers in different phases (liquid-ordered and liquid-disordered) is crucial for understanding these effects. researchgate.net The presence of ether linkages can influence the nanomechanical properties of lipid bilayers, with ether-linked lipids showing different resistance to indentation compared to their ester-linked counterparts. nih.gov
Ether lipids are not merely structural components of membranes; they are also involved in various cellular signaling pathways. nih.govnih.gov While much of the research has focused on glycerophospholipids with ether linkages, the fundamental properties of the ether bond are relevant. These lipids can act as signaling molecules themselves or be precursors to signaling molecules. nih.gov
Alterations in the levels of ether lipids have been observed in several diseases, suggesting their importance in cellular health. nih.gov Synthetic ether lipid analogues have been developed to probe and sometimes interfere with these cellular processes. nih.gov For example, some synthetic ether lipids can interfere with signal transduction pathways by interacting with key enzymes like phospholipase C and protein kinase C. nih.gov The differential processing of ether lipids by cellular enzymes can generate lipid mediators that are crucial for signal transduction. nih.gov
The table below summarizes key research findings on the interaction of ether lipids with biological systems.
| Research Area | Key Findings | References |
| Membrane Fluidity | Ether-linked lipids can alter membrane packing and fluidity, which in turn modulates the activity of membrane-associated proteins and permeabilization events. | nih.govmdpi.comnih.gov |
| Cellular Signaling | Ether lipids and their metabolites are involved in various signal transduction pathways, and their levels can be altered in disease states. | nih.govnih.govnih.gov |
| Enzyme Interaction | Synthetic ether lipid analogues can specifically interact with and modulate the activity of key signaling enzymes like protein kinase C. | nih.gov |
The stability and biocompatibility of ether lipids make them attractive components for drug delivery systems. This compound has been considered as a component in pharmaceutical formulations to improve the delivery and effectiveness of drugs. chemicalbull.com For instance, it has been suggested for use in formulations of medications for type 2 diabetes, potentially enhancing stability or modifying the drug's pharmacokinetic profile. chemicalbull.com
The general principle involves using lipids to create vesicles, such as liposomes, that can encapsulate drugs. The composition of these vesicles is critical to their function. The inclusion of ether lipids like this compound can enhance the stability of these drug carriers, protecting the encapsulated drug from degradation and controlling its release. Cationic cell-penetrating peptides, which are used to deliver drugs into cells, have been studied in conjunction with lipid layers to understand their interaction and penetration, a process relevant to lipid-based drug delivery. dundee.ac.uk
Neuroscientific Research Applications
In neuroscience, analogues of this compound have become indispensable tools for visualizing and tracking neurons and other cells within the nervous system. These applications leverage the lipophilic nature of long-chain ethers, which allows them to intercalate stably into cell membranes.
Long-chain lipophilic carbocyanine dyes are a class of fluorescent probes that are structurally related to this compound, featuring long alkyl chains that anchor them into the lipid bilayer of cells. These dyes are widely used for staining cell membranes. lumiprobe.com
The stable membrane integration and low cytotoxicity of certain this compound analogues make them excellent tracers for following cell movements over time. thermofisher.com When a cell labeled with such a dye divides, the dye is distributed between the daughter cells, allowing for lineage tracing.
In developmental neurobiology and studies of neural repair, these dyes are used to track the migration of neurons or glial cells. For example, they can be used to follow the path of transplanted stem cells or to observe the dynamics of cell populations during wound healing or in response to specific stimuli. thermofisher.com The intense and stable fluorescence of these tracers allows for long-term imaging of cells within complex tissue environments, both in vitro and in vivo. thermofisher.com
The table below highlights the use of this compound analogues in neuroscientific visualization.
| Application | Technique | Description | References |
| Neuronal Morphology | Retrograde Neuronal Tracing | Fluorescent dyes are applied to nerve terminals and transported back to the cell body, revealing neuronal projections. | lumiprobe.com |
| Cell Tracking | Live Cell Imaging | Lipophilic dyes are used to label cell membranes for tracking migration, proliferation, and cell-cell interactions over extended periods. | thermofisher.com |
| Multi-color Labeling | Co-staining | Membrane stains are used in conjunction with other fluorescent probes for nuclei or other organelles to provide a comprehensive view of the cell. | biotium.comnih.gov |
Applications in Neurobiology and Neural Pathway Understanding
While this compound itself is primarily a structural component, its analogues are instrumental in neurobiology, particularly for understanding the intricate wiring of the nervous system. The most prominent analogues are the lipophilic carbocyanine dyes, which incorporate two long dioctadecyl hydrocarbon chains. nih.govbiotium.com These dyes, such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) and DiO (3,3'-dioctadecyloxacarbocyanine perchlorate), are invaluable as neural tracers. nih.govcore.ac.uk
The fundamental mechanism of their function relies on the insertion of their two C18 dioctadecyl chains into the lipid bilayer of neuronal membranes. nih.govnih.gov Once embedded, the dyes diffuse laterally throughout the cell's membrane, effectively illuminating the entire neuron, including its cell body, dendrites, and fine axonal structures. biotium.comnih.gov This property allows for both anterograde (tracing pathways from the cell body to the synapse) and retrograde (tracing from the synapse back to the cell body) labeling of neurons. nih.govbiotium.com
A significant advantage of these dioctadecyl-based dyes is their efficacy in fixed tissues. nih.govumich.edu Since their movement is based on lateral diffusion within the membrane rather than active axonal transport, they can reliably trace neural projections even in post-mortem specimens, as long as the cell membranes are intact. nih.govumich.edu This capability has been crucial for mapping neural connectivity in developmental neurobiology and for human neuroanatomical studies where using living tissue is not feasible. nih.govnih.gov
Diagnostic Imaging and Bioimaging Applications
The application of this compound and its derivatives extends significantly into diagnostic and bioimaging, primarily through the development of fluorescent probes. The core principle involves leveraging the lipophilic nature of the dioctadecyl chains to anchor a fluorescent molecule to a cell membrane. Ether lipids are integral to the structure and function of cell membranes, particularly in the nervous system, where they are involved in membrane fusion, trafficking, and signaling. e-bookshelf.demeduniwien.ac.atmdpi.comresearchgate.net Analogues of this compound capitalize on this by providing a stable, hydrophobic anchor.
These probes are typically weakly fluorescent in aqueous solutions but exhibit intense fluorescence and high photostability once incorporated into the lipid environment of a membrane. aatbio.comfishersci.com This environment-sensitive fluorescence is a critical feature for bioimaging, as it minimizes background noise and provides a strong signal from the labeled cells.
Fluorescence Microscopy and Flow Cytometry
This compound analogues have become standard tools in both fluorescence microscopy and flow cytometry.
In fluorescence microscopy , the high photostability and bright fluorescence of dyes like DiI enable high-resolution imaging of detailed cellular architecture. nih.govbiotium.com It is frequently used with confocal microscopy to visualize and quantify fine neuronal processes, such as dendritic spines, providing critical insights into synaptic morphology and plasticity. nih.gov
In flow cytometry , the distinct spectral properties of different dioctadecyl-based dyes allow for multicolor analysis. aatbio.commedchemexpress.com DiO provides green fluorescence, while DiI emits in the orange-red spectrum, enabling researchers to label different cell populations simultaneously or to be used in conjunction with other fluorescent markers. aatbio.combiotium.com These dyes are used for long-term cell tracing in culture and are valuable for assessing cell viability and analyzing cell populations based on membrane integrity. biotium.combiotium.com
| Probe Name (Analogue) | Common Name | Fluorescence Color | Typical Application | Reference |
|---|---|---|---|---|
| 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | DiI | Orange-Red | Neuronal Tracing, Microscopy, Cell Labeling | nih.govbiotium.comnih.gov |
| 3,3'-dioctadecyloxacarbocyanine perchlorate | DiO | Green | Neuronal Tracing, Flow Cytometry, Multicolor Imaging | aatbio.commedchemexpress.combiotium.com |
Development of Fluorescent Probes and Labels
This compound serves as a fundamental structural motif for the rational design of lipophilic fluorescent probes. The development strategy involves chemically linking a fluorochrome (the light-emitting part of the molecule) to two long alkyl chains, which determine the probe's affinity for membranes. umich.edu The dioctadecyl chains are particularly effective because their length ensures stable insertion and retention within the lipid bilayer, minimizing leakage and transfer between cells. biotium.comumich.edu
The carbocyanine dyes DiI and DiO are classic examples of this design, where the dioctadecyl chains are attached to an indocarbocyanine or oxacarbocyanine fluorophore, respectively. umich.edu Research has led to the development of second-generation probes, such as Neuro-DiI, which has saturated carbon chains designed to be more hydrophobic than earlier versions, potentially offering even more stable labeling and faster diffusion rates within the membrane. biotium.com This ongoing development highlights the importance of the dioctadecyl structure as a reliable anchor for creating advanced bioimaging tools.
Integration into Advanced Imaging Modalities
The utility of dioctadecyl-based probes is further enhanced by their integration into more complex and advanced imaging experiments. While their primary application is in fluorescence microscopy, they are frequently used in multi-labeling studies that combine different imaging techniques. For instance, DiI tracing is often combined with immunohistochemistry (IHC). mdpi.com This approach allows researchers to first trace a neural pathway anatomically and then use IHC to identify the specific neurochemical phenotype of the labeled neurons, providing a much deeper understanding of neural circuit composition and function. mdpi.com
Furthermore, this compound itself is a component in the formulation of lipid-based nanoparticles, such as liposomes, which can be engineered for advanced imaging. chongyantech.com While the ether itself is not a contrast agent, it forms the carrier vehicle that can be loaded with imaging agents for modalities like MRI or PET, or with quantum dots for highly stable fluorescence imaging. This demonstrates the integration of this compound as a structural material in the development of sophisticated, multimodal imaging platforms.
Pharmaceutical Development and Testing
In the realm of pharmaceutical development, ethers are recognized for their utility in various compounds and formulations. mdpi.com this compound, with its stable and highly hydrophobic nature, is used in creating model systems to test new drugs. It is a key component in the synthesis of ether-linked phosphatidylcholines and can be incorporated into liposomes or solid lipid nanoparticles. These synthetic systems serve as simplified models of cell membranes, providing a controlled environment for studying drug behavior.
| Compound Type | Application Area | Specific Use | Reference |
|---|---|---|---|
| This compound | Pharmaceutical Development | Formation of liposomes and solid lipid nanoparticles to model cell membranes. | |
| This compound Analogues (DiI, DiO) | Neurobiology | Anterograde and retrograde tracing of neural pathways in living and fixed tissue. | nih.govnih.govumich.edu |
| This compound Analogues (DiI, DiO) | Bioimaging | Fluorescent labeling of cell membranes for microscopy and flow cytometry. | aatbio.commedchemexpress.com |
| This compound Analogues (DiI, DiO) | Drug-Cell Interaction Studies | Labeling cells or drug carriers to visualize and quantify uptake and delivery. | medchemexpress.com |
Evaluation of Drug-Cell Interactions
Evaluating how a potential drug interacts with cells is a critical step in pharmaceutical testing. This compound and its fluorescent analogues provide powerful tools for this purpose.
By incorporating this compound into synthetic lipid bilayers, researchers can study the fundamental interactions of a drug with a membrane, such as its ability to permeate or disrupt the lipid structure. This provides initial data on the drug's likely behavior with biological membranes.
The fluorescent analogues, DiI and DiO, are used to directly visualize and quantify drug-cell interactions. Cells can be labeled with these dyes to monitor changes in membrane integrity or morphology upon drug exposure. Alternatively, the drug delivery vehicle itself, such as a liposome, can be labeled. This allows researchers to track the delivery vehicle to the target cell, its binding, and the subsequent uptake of its contents. For example, DiO has been used in Transwell assays to stain cells and observe the influence of one cell type on another, a model that can be adapted to study the effects of a drug on cell-cell communication or migration. medchemexpress.com
Role in Drug Development and Testing Processes
This compound and its analogues are integral to various stages of drug development and testing, primarily due to their unique physicochemical properties as ether lipids. Their stability and structural characteristics make them valuable components in the formulation of advanced drug delivery systems, which are essential for testing the therapeutic potential of new drug candidates.
Ether lipids, distinguished by an ether bond at the sn-1 position of the glycerol backbone, offer significant advantages over their ester-linked counterparts (diacyl phospholipids). nih.gov The absence of a carbonyl oxygen at this position allows for stronger intermolecular hydrogen bonding and a more compact arrangement of lipid headgroups. nih.gov This chemical stability makes ether lipids like this compound robust excipients in pharmaceutical formulations, as they are less prone to chemical degradation through hydrolysis. This stability is a critical factor during the iterative process of drug development, ensuring the integrity of the delivery vehicle during storage and in biological systems.
The primary role of these compounds in drug development is as structural components of lipid-based drug delivery systems, particularly lipid nanoparticles (LNPs). These nanoparticles are used to encapsulate and deliver novel therapeutic agents, such as mRNA, siRNA, and small molecule drugs, to their target sites within the body. By incorporating this compound or its analogues into LNPs, researchers can create stable vehicles to test the in vivo and in vitro activity of a new drug substance.
A key example is the use of ether lipid analogues in the development of vaccine adjuvants. Adjuvants are substances that enhance the immune response to a vaccine's antigen, and LNPs are increasingly being tested for this purpose. nih.govacs.org In preclinical studies, researchers test different LNP formulations to find the optimal composition for eliciting a potent and targeted immune response. For instance, an analogue of this compound, 1,2-di-O-octadecenyl-3-trimethylammonium-propane (DOTMA), has been a key component in LNP formulations designed to function as vaccine adjuvants. nih.govacs.org The development process involves screening various LNPs with different lipid compositions to identify which formulation provides the most potent response for a given antigen. nih.gov
Below is a table detailing the composition of various LNP formulations tested during the development of a potential vaccine adjuvant system.
| LNP Formulation | Cationic Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio |
| DOTMA-LNP | DOTMA | DPPC | Cholesterol | DSPE-PEG | 50 |
| DOTAP50-LNP | DOTAP | DPPC | Cholesterol | DSPE-PEG | 50 |
| DPPC-LNP | - | DPPC | Cholesterol | DSPE-PEG | 0 |
| NG-DOPE50-LNP | NG-DOPE | DPPC | Cholesterol | DSPE-PEG | 50 |
| This table illustrates different lipid nanoparticle formulations screened in a preclinical study to identify an effective vaccine adjuvant. The variation in the cationic lipid component, including the ether lipid analogue DOTMA, is a critical part of the testing and development process. nih.govacs.org |
Furthermore, the involvement of ether lipids in fundamental cellular processes like membrane fusion is another reason for their use in drug development. nih.govuq.edu.au The tendency of ether lipids to form non-lamellar structures can facilitate the fusion of the LNP with the endosomal membrane, a critical step for releasing the encapsulated drug into the cytoplasm of the target cell. nih.gov Researchers leverage this property when designing delivery systems to ensure the drug candidate can be effectively delivered to its intracellular site of action for therapeutic effect testing.
Assessing Safety and Efficacy of Pharmaceutical Agents
The assessment of a new pharmaceutical agent's safety and efficacy is a cornerstone of preclinical and clinical development. This compound and its analogues play a crucial, though often indirect, role in this process by being key components of the delivery vehicle, which can profoundly influence the therapeutic outcome and safety profile of the drug.
Efficacy Assessment
The efficacy of many modern therapeutics, such as gene therapies and vaccines, is critically dependent on their delivery system. An LNP formulation containing an ether lipid can significantly enhance the efficacy of its payload. In the context of vaccine development, the LNP itself acts as an adjuvant, boosting the immune response to the antigen. The choice of ether lipid analogue can determine the nature and strength of this response.
For example, preclinical studies comparing different LNP formulations for an influenza vaccine antigen demonstrated that the LNP containing the ether lipid analogue DOTMA (DOTMA-LNP) was exceptionally effective at inducing a robust immune response. nih.govacs.org This was measured by the levels of antigen-specific antibodies (IgG1 and IgG2a) produced in mice. The results showed that DOTMA-LNP was superior to the antigen alone and comparable or superior to other adjuvant formulations. nih.govacs.org
| Adjuvant Group | Antigen-Specific IgG1 (µg/mL) | Antigen-Specific IgG2a (µg/mL) |
| SV alone | ~10 | ~1 |
| SV + Alum | ~1000 | ~10 |
| SV + CpG ODNs | >1000 | ~100 |
| SV + DOTMA-LNP | >1000 | >1000 |
| This table presents research findings on the efficacy of different adjuvant formulations in mice, as measured by antibody production. The data shows that the DOTMA-LNP formulation elicited a significantly stronger Th1-type immune response (indicated by IgG2a levels) compared to other adjuvants, demonstrating its high efficacy in this testing model. nih.govacs.org |
These types of comparative studies are essential for selecting the most efficacious formulation of a new drug or vaccine to advance into clinical trials.
Safety Assessment
When administered, these nanoparticles can trigger rapid and robust inflammatory responses, characterized by the infiltration of immune cells like neutrophils and the production of inflammatory cytokines and chemokines at the injection site. nih.govresearchgate.net While this inflammatory nature can contribute to their adjuvant effect (efficacy), it is also a critical safety parameter that must be carefully evaluated. nih.gov Therefore, preclinical toxicology studies for an LNP-formulated drug must be designed to distinguish between the toxicity of the drug payload and the inflammatory effects of the LNP vehicle itself.
Furthermore, some synthetic ether lipid analogues have been developed as active drugs due to their cytotoxic properties, such as the anticancer agent edelfosine. wikipedia.orgresearchgate.net When using a novel ether lipid as a delivery vehicle component, its own potential bioactivity must be assessed to ensure it does not produce off-target effects or unintended toxicity. This involves a range of in vitro and in vivo toxicology studies designed to establish a safe dosage range and identify any potential adverse effects before human testing can begin. nih.gov
Materials Science and Engineering Applications of Dioctadecyl Ether
Applications in Nanotechnology and Nanomaterials
The synthesis and application of nanomaterials often require precise control over their size, shape, and stability. High-boiling point, non-polar solvents and surfactants play a crucial role in the synthesis of high-quality nanocrystals. Ethers, such as dioctadecyl ether, are utilized in this context.
The stability of nanoparticles in a dispersion medium is critical for their application and is primarily controlled by electrostatic or steric stabilization. Steric stabilization involves the use of organic ligands or polymers to create a protective layer around the nanoparticles, preventing aggregation. The long alkyl chains of this compound can provide such a steric barrier.
In the synthesis of nanoparticles, stabilizing agents are crucial as they adsorb to the nanoparticle surface, preventing premature aggregation. This was observed in the synthesis of colloidal gold nanoparticles where the stabilizing agent played a key role. nih.govresearchgate.net While various agents are used, the principle of using molecules to create a physical barrier is fundamental. The selection of a suitable stabilizing agent is critical as it can influence the nanoparticle's interaction with its environment and its ultimate performance in applications. nih.govnih.gov
Nanocomposites are materials that incorporate nanosized particles into a matrix, leading to enhanced properties. The dispersion of these nanoparticles within the matrix is a critical factor in the performance of the nanocomposite. The use of functionalized nanoparticles or compatibilizers is a common strategy to improve dispersion and interfacial adhesion.
For instance, in the development of poly(ether ether ketone) (PEEK) based nanocomposites, nanoparticles are sometimes treated with silane (B1218182) coupling agents or have polymer derivatives grafted onto their surface to improve dispersion and adhesion within the polymer matrix. rsc.orge-p-g.de While this compound is not directly cited as a primary component in these specific examples, its chemical nature—long, non-polar chains—is analogous to the types of organic molecules used to modify nanoparticle surfaces to make them more compatible with a polymer matrix. This improved compatibility is essential for achieving a uniform dispersion of nanofillers, which in turn leads to enhanced mechanical and thermal properties of the nanocomposite. rsc.orgresearchgate.net The introduction of nanoparticles can significantly alter the properties of polymer materials, and achieving a highly ordered structure of these particles is a key challenge. mdpi.com
The solvent used during the synthesis of nanoparticles can have a profound impact on their final properties, including crystallinity, size, and magnetic behavior. A study on the synthesis of manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles demonstrated that the choice of ether solvent significantly influences the resulting nanoparticle characteristics. researchgate.net
In this study, nanoparticles were synthesized in three different high-boiling-point solvents: benzyl (B1604629) ether, octyl ether, and 1-octadecene. The results showed that benzyl ether, being a more reducing solvent, led to a dramatic improvement in nanoparticle crystallinity compared to octyl ether and 1-octadecene. researchgate.net This difference in the solvent's reductive capability also influenced the resulting crystal structure, with benzyl ether favoring a magnetite-like structure and the other solvents producing a maghemite-like structure. researchgate.net
Table 1: Influence of Reaction Solvent on MnFe₂O₄ Nanoparticle Properties
| Solvent | Average Core Diameter (nm) | Saturation Magnetization (emu/g [Fe]) | Crystal Structure |
|---|---|---|---|
| Benzyl Ether | 10.1 | 85 | Magnetite-like |
| Octyl Ether | 8.9 | 61 | Maghemite-like |
| 1-Octadecene | 10.2 | 18 | Maghemite-like |
Data sourced from a study on the synthesis of MnFe₂O₄ nanoparticles. researchgate.net
Surface Chemistry and Interface Modification
The ability to modify the surface chemistry of materials is fundamental in many areas of materials science and engineering, from preventing corrosion to ensuring biocompatibility. The long hydrocarbon chains of this compound make it a candidate for creating hydrophobic surfaces.
The modification of metal surfaces is often performed to inhibit corrosion and improve adhesion for subsequent coatings. This can be achieved by applying a protective film that acts as a barrier to air and moisture. google.com Various techniques exist for surface modification, including the application of polymer films and coatings. e-p-g.deartiencegroup.com
While specific applications of this compound for metal surface modification are not extensively documented in the provided results, its inherent hydrophobicity makes it a candidate for creating water-repellent surfaces. The principle involves the adsorption of the long alkyl chains onto the metal surface, creating a non-polar, low-energy interface that resists wetting. This is a general strategy used by many organic molecules to protect metal surfaces from corrosion. Advanced coatings often use surfactants and polymers with hydrophobic properties to ensure excellent wetting and adhesion to metal substrates while providing superior corrosion resistance. synthomer.com
The solvent and other additives present during a crystallization process can influence the growth, morphology, and final properties of the resulting crystals. The mobility of polymer chains and the growth of crystals can be restricted by interactions with nanoparticles or other molecules. rsc.org
In the context of nanoparticle synthesis, the reaction solvent plays a critical role. For example, the crystallinity of MnFe₂O₄ nanoparticles was found to be significantly higher when synthesized in benzyl ether compared to octyl ether. researchgate.net This suggests that the chemical environment provided by the solvent directly impacts the crystal formation and growth. The reducing nature of the solvent can promote the formation of specific crystalline phases. researchgate.net By extension, this compound, as a high-boiling point, non-polar solvent, can provide a controlled environment for the crystallization of various materials, potentially influencing crystal size, shape, and purity by mediating the diffusion of precursors and stabilizing growing crystal faces. The choice of stabilizer can also affect crystal growth, with some stabilizers forming protective layers that prevent particle aggregation and further crystal growth. nih.gov
Development of Coating Materials
This compound is investigated for its utility in advanced coating materials, primarily due to its long-chain aliphatic structure, which imparts hydrophobicity and can be leveraged for creating functional surfaces. numberanalytics.comdtu.dk Its incorporation into coating formulations can enhance protective properties such as corrosion resistance and wear resistance. numberanalytics.com The development of nanostructured coatings, which are engineered at the nanoscale for unique properties, represents a significant area of application for such molecules. numberanalytics.com
One of the key areas of research is in the development of self-healing coatings. These coatings are designed to autonomously repair damage. One common approach involves the encapsulation of a healing agent and a catalyst within the coating matrix. scispace.comresearchgate.net When a scratch or crack occurs, the microcapsules rupture, releasing the healing agent which then reacts with the catalyst to polymerize and mend the damaged area. scispace.com While specific research on this compound as the primary healing agent is not extensively documented in the provided results, its properties align with the requirements for hydrophobic, flowable components in such systems. For instance, self-healing systems have been developed using polydimethylsiloxane (B3030410) (PDMS) as the healing agent due to its hydrophobicity and ability to flow into cracks. nih.gov
Another significant application is in the formulation of coatings containing Phase Change Materials (PCMs) for thermal energy storage. mdpi.comrsc.org PCMs absorb and release large amounts of thermal energy at a constant temperature during their phase transition (e.g., solid to liquid). mdpi.com Organic PCMs, such as long-chain hydrocarbons and ethers, are valued for their high latent heat of fusion and chemical stability. mdpi.comrsc.org this compound, with its long C18 alkyl chains, is a candidate for use as a PCM in applications like thermal-regulating textiles or building materials. The encapsulation of PCMs within a protective shell or their integration into a porous support material is a common strategy to contain the material during its liquid phase and is a focus of ongoing research. mdpi.comresearchgate.netresearchgate.net
The table below summarizes the potential roles of this compound in different types of advanced coatings based on the principles observed in the cited research.
| Coating Type | Potential Role of this compound | Key Properties Contributed |
| Protective Coatings | Hydrophobic additive | Enhanced corrosion and wear resistance numberanalytics.comdtu.dk |
| Self-Healing Coatings | Component of the healing agent | Hydrophobicity, flowability to fill cracks scispace.comnih.gov |
| Phase Change Material (PCM) Coatings | The active phase change material | Latent heat storage for thermal regulation mdpi.comrsc.org |
Functional Materials Development
Functional materials are designed to possess specific native properties, such as magnetic, ferroelectric, or energy-storing capabilities. specialchem.com These materials are integral to a wide range of technologies, from electronics and energy storage to biomedical devices. specialchem.comscience.gov The incorporation of specific molecules like this compound can be a key strategy in the development of novel functional materials, primarily through the modification of surfaces and the creation of composite structures.
A significant area of functional material development is the surface modification of nanoparticles. frontiersin.orgatlantis-press.com The surface characteristics of nanoparticles, such as charge and hydrophobicity, dictate their behavior in various environments. frontiersin.org Modifying the surface of nanoparticles with molecules like this compound can enhance their stability, dispersibility in non-polar media, and compatibility with polymer matrices. atlantis-press.com This is crucial for applications ranging from drug delivery systems, where nanoparticles need to be stable in biological fluids, to the creation of advanced polymer composites with enhanced mechanical or thermal properties. frontiersin.org
Furthermore, this compound's chemical structure is relevant in the synthesis of functional polymers. For example, polymers containing long aliphatic chains can be designed as flame-retardant materials or as specialized sorbents. mdpi.com The synthesis of such polymers often involves the copolymerization of functional monomers, and the principles of these syntheses can be applied to incorporate ether functionalities. mdpi.com
The table below outlines the research areas in functional materials where this compound's properties are applicable.
| Functional Material Application | Role of this compound | Resulting Functionality |
| Surface-Modified Nanoparticles | Surface modifying agent | Improved stability and dispersibility frontiersin.orgatlantis-press.com |
| Functional Polymers | Monomer or additive | Flame retardancy, specialized sorption mdpi.com |
| Drug Delivery Systems | Hydrophobic component of nanocarriers | Enhanced bioavailability and stability frontiersin.org |
Use as Surfactants in Emulsions
Emulsions are mixtures of two or more immiscible liquids, where one liquid is dispersed in the other in the form of droplets. surrey.ac.ukmdpi.com The stability of these systems is a critical challenge, as they are thermodynamically unstable and tend to separate over time. mdpi.comtudublin.ie Surfactants, or emulsifiers, are essential components that stabilize emulsions by adsorbing at the oil-water interface, reducing interfacial tension, and forming a protective barrier around the dispersed droplets. researchgate.netmdpi.com
This compound, with its large, non-polar dioctadecyl "tail" and a polar ether "head," exhibits amphiphilic properties, making it suitable for use as a water-in-oil (W/O) emulsifier. In cosmetic and pharmaceutical formulations, emulsifiers are chosen based on the desired emulsion type (oil-in-water or water-in-oil) and the required texture and stability. specialchem.commakingcosmetics.com For instance, in the creation of creams and lotions, which are often oil-in-water emulsions, emulsifiers are selected to ensure a stable, smooth, and aesthetically pleasing product. specialchem.comgoogle.com
A specific type of emulsion where long-chain molecules are relevant is the Pickering emulsion. These are stabilized by solid particles that adsorb onto the interface of the droplets, creating a highly stable barrier. surrey.ac.uknih.govnih.gov While this compound itself is not a solid particle, the principles of Pickering stabilization highlight the importance of interfacial modifiers. In some systems, hydrophobically modified nanoparticles are used as stabilizers, and molecules like this compound could be used to impart the necessary hydrophobicity to these particles. researchgate.net
The effectiveness of an emulsifier is often related to its ability to improve both the static and dynamic stability of the emulsion. google.com Static stability refers to the emulsion's resistance to separation under storage, while dynamic stability relates to its ability to withstand mechanical stresses like pumping. google.com The molecular structure of the surfactant plays a crucial role in determining these properties. utas.edu.au Research on various emulsifiers has shown that factors like the length of the hydrophobic chain significantly influence emulsion stability. mdpi.com
The following table summarizes the characteristics of emulsions where this compound could be a relevant component.
| Emulsion Property | Role of this compound | Research Finding |
| Emulsion Stability | Stabilizing agent (emulsifier) | Surfactants form a film at the oil-water interface, preventing droplet coalescence. mdpi.com |
| Emulsion Type | W/O emulsifier | The large hydrophobic portion of the molecule favors the formation of water-in-oil emulsions. |
| Droplet Size | Affects droplet formation | The efficiency of the emulsifier can influence the resulting droplet size distribution in the emulsion. google.com |
| Pickering Emulsion Stabilization | Hydrophobic surface modifier | Can be used to modify particles to act as Pickering stabilizers. researchgate.net |
Application in Adsorptive Separations
Adsorptive separation is a process used to separate components of a mixture based on their differential adsorption onto a solid surface, known as the stationary phase. journalagent.com This technique is widely used in chromatography for the purification of chemical compounds. journalagent.comnih.gov The separation is achieved as a mobile phase carries the mixture through the stationary phase; components that adsorb more strongly to the stationary phase move more slowly than those with weaker adsorption. missouri.edu
The choice of stationary and mobile phases is critical and is based on the polarity of the components to be separated. missouri.edu In normal-phase chromatography, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase. In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar.
Given its highly non-polar and hydrophobic nature, this compound has potential applications in this field, particularly in the context of modifying stationary phases. It could be used to create a non-polar surface on a solid support for use in reversed-phase chromatography. In this technique, non-polar compounds in the mixture would have a higher affinity for the this compound-modified stationary phase and would thus be retained longer, allowing for their separation from more polar compounds.
While direct research on the use of this compound as a primary component in commercial chromatographic columns is not widely reported in the provided search results, the principles of hydrophobic interaction chromatography (HIC) are relevant. nih.gov HIC separates molecules based on their hydrophobicity, using a stationary phase that has been functionalized with hydrophobic ligands. nih.gov The long aliphatic chains of this compound make it a candidate for such a functionalization.
The table below outlines the potential uses of this compound in adsorptive separation techniques based on established chromatographic principles.
| Chromatographic Technique | Potential Role of this compound | Principle of Separation |
| Reversed-Phase Chromatography | Component of the non-polar stationary phase | Separation based on differential partitioning between a polar mobile phase and a non-polar stationary phase. missouri.edu |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobic ligand on the stationary phase | Separation based on hydrophobic interactions between analyte molecules and the stationary phase. nih.gov |
Environmental Fate and Ecotoxicological Research of Dioctadecyl Ether
Biodegradation and Biotransformation Pathways
The biodegradation of ethers can be a slow process, and the specific pathways for dioctadecyl ether are not well-documented. However, research on other aliphatic ethers provides insights into potential mechanisms.
Aerobic Degradation: Under aerobic conditions, the microbial degradation of long-chain alkanes and, by extension, aliphatic ethers often involves an initial oxidation step. nih.gov For some aliphatic ethers, bacteria from the genus Rhodococcus have been shown to be effective degraders. nih.govresearchgate.net These bacteria can possess enzymes that cleave the ether bond. nih.govresearchgate.net One proposed mechanism for the degradation of a high molecular weight aliphatic ether involves a mid-chain oxidation, followed by ester cleavage and subsequent beta-oxidation of the resulting carboxylic acids. nih.gov The rate of aerobic degradation of aliphatic ethers can be influenced by the length of the alkyl chains, with longer chains sometimes leading to slower degradation. nih.gov
Anaerobic Degradation: Information on the anaerobic degradation of long-chain aliphatic ethers is limited. nm.gov In general, the anaerobic degradation of large organic molecules is a multi-step process involving several groups of microorganisms. For some ethers, anaerobic cleavage of the ether bond has been observed, but the process is often slow. nih.govpsu.edu Given the recalcitrant nature of the ether bond, significant anaerobic degradation of this compound is expected to be a very slow process, potentially taking a long time in anoxic sediments. nih.gov
The metabolism of this compound by microorganisms is expected to proceed through oxidative pathways. medcraveonline.com The initial step would likely be the enzymatic cleavage of the ether bond, which is often the rate-limiting step in the degradation of ethers. nih.gov This would result in the formation of octadecanol. inchem.org
Once formed, octadecanol, a long-chain fatty alcohol, is expected to be readily metabolized by a wide range of microorganisms through the well-established fatty acid oxidation (beta-oxidation) pathway. nih.gov This process would break down the 18-carbon chain into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.
Due to the expected slow degradation of the parent this compound molecule, residues of the original compound may persist in the soil and sediment for extended periods. beyondpesticides.orgscirp.orgscirp.org The formation of intermediate metabolites, such as octadecanol, is likely to be transient as these compounds are generally more biodegradable than the parent ether. nih.gov
Role of Microbial Communities in Degradation
Ecotoxicological Impact and Risk Assessment
The ecotoxicological profile of this compound is not extensively studied, with available data primarily focusing on mammalian toxicity assessments for cosmetic and industrial applications.
Aquatic Toxicity Studies
Specific data from aquatic toxicity studies for this compound on standard test organisms such as fish, Daphnia magna, and algae are not available in the reviewed scientific literature. Therefore, a quantitative assessment of its acute and chronic toxicity in aquatic environments cannot be provided at this time.
Dermal and Oral Toxicity Assessments
Acute toxicity assessments in mammalian models indicate a low order of toxicity for this compound via dermal and oral routes of exposure. These studies are often conducted as part of safety assessments for its use in consumer products.
In studies conducted on rats, the acute dermal Lethal Dose 50 (LD50) for this compound (also known as Distearyl Ether) was determined to be greater than 2000 mg/kg of body weight. vanderbilt.educir-safety.org The acute oral LD50 in rats was found to be greater than 5000 mg/kg of body weight. vanderbilt.educir-safety.org These findings suggest a low potential for acute toxicity from single-dose exposures through these routes.
Interactive Data Table: Acute Toxicity of this compound
| Test Type | Species | Route of Exposure | LD50 Value (mg/kg bw) | Reference |
| Acute Dermal | Rat | Dermal | > 2000 | vanderbilt.educir-safety.org |
| Acute Oral | Rat | Oral | > 5000 | vanderbilt.educir-safety.org |
Mechanistic Studies of Toxic Effects
Detailed mechanistic studies elucidating the specific pathways of this compound toxicity at the molecular or cellular level are not available in the current scientific literature. The low observed toxicity in acute mammalian studies suggests a lack of significant systemic effects at high dose levels. However, the absence of mechanistic data precludes a deeper understanding of its potential interactions with biological systems, particularly with long-term or repeated exposure.
Q & A
Q. What are the established synthesis protocols for dioctadecyl ether, and how can researchers optimize yield and purity?
this compound is typically synthesized via Williamson ether synthesis or nucleophilic substitution reactions using long-chain alcohols. To optimize yield, control reaction temperature (e.g., 60–80°C for 12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of alkoxide to alkyl halide). Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) enhances purity. Validate purity using NMR (<sup>1</sup>H, <sup>13</sup>C) and GC-MS, referencing spectral libraries like NIST Chemistry WebBook .
Q. How can researchers characterize the physicochemical properties of this compound, and what instrumentation is critical?
Key properties include melting point (≈50–55°C), solubility (lipophilic, insoluble in water but soluble in chloroform or toluene), and thermal stability (analyzed via TGA/DSC). Use dynamic light scattering (DLS) for aggregation studies in solvents. Surface tension measurements (Wilhelmy plate method) and FT-IR for functional group confirmation are recommended. Cross-reference data with peer-reviewed databases to ensure consistency .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While not classified as hazardous, use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of particulates. Store in airtight containers away from oxidizers. Follow spill management guidelines: absorb with inert materials (e.g., sand) and dispose via approved chemical waste streams. Document safety procedures using institutional frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
Contradictions often arise from solvent purity, temperature variations, or measurement techniques. Conduct controlled replicate studies under standardized conditions (e.g., 25°C, inert atmosphere). Use statistical tools (ANOVA, regression analysis) to compare datasets and identify outliers. Cross-validate findings with alternative methods (e.g., HPLC vs. gravimetric analysis) .
Q. What strategies are effective for incorporating this compound into lipid bilayer or nanoparticle formulations for drug delivery studies?
this compound’s long alkyl chains enhance membrane integration. Use sonication or extrusion to prepare liposomes, optimizing lipid-to-ether ratios (e.g., 70:30 DPPC:this compound). Characterize particle size via DLS and stability via zeta potential. Validate biocompatibility using in vitro cytotoxicity assays (e.g., MTT) and in vivo biodistribution studies .
Q. How should researchers design experiments to investigate this compound’s role in phase-separation phenomena or self-assembly systems?
Employ fluorescence microscopy with polarity-sensitive dyes (e.g., Nile Red) to visualize phase boundaries. Vary solvent polarity (water/ethanol mixtures) and temperature to map phase diagrams. Use small-angle X-ray scattering (SAXS) to analyze nanostructural ordering. Compare results with computational models (MD simulations) to predict aggregation behavior .
Q. What methodologies are recommended for assessing environmental impacts or degradation pathways of this compound?
Conduct photodegradation studies under UV light (λ = 254–365 nm) and analyze byproducts via LC-MS. Evaluate biodegradation using OECD 301F (aqueous media with activated sludge). Monitor hydrolysis rates at varying pH (2–12) and temperatures. Cross-reference findings with EPA guidelines for chemical persistence .
Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility when studying this compound in interdisciplinary collaborations?
Document all experimental parameters (e.g., solvent lot numbers, humidity levels) using electronic lab notebooks. Share raw data via repositories (e.g., Zenodo) and adopt FAIR principles. Validate protocols through round-robin testing across labs. Cite primary sources and avoid over-reliance on commercial databases .
Q. What ethical considerations apply to this compound research involving biological or environmental samples?
Adhere to institutional review boards (IRBs) for studies with biological materials. Minimize environmental release through waste containment and disposal per EPA regulations. Disclose conflicts of interest and comply with open-data mandates for publicly funded research .
Data Presentation and Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
